3-Butylpyridazine hydrochloride
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Overview
Description
3-Butylpyridazine hydrochloride is a chemical compound belonging to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylpyridazine hydrochloride typically involves the reaction of hydrazine with a suitable butyl-substituted precursor. One common method includes the cyclization of a butyl-substituted hydrazine derivative with a diketone or an ester, followed by hydrochloric acid treatment to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Butylpyridazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the butyl group, using reagents like alkyl halides or amines
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products: The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different pharmacological properties .
Scientific Research Applications
3-Butylpyridazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its antihypertensive and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-Butylpyridazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain enzymes involved in inflammatory pathways or bind to receptors that regulate blood pressure. The exact pathways and molecular targets can vary depending on the specific application and the derivative used .
Comparison with Similar Compounds
Pyridazine: The parent compound with similar nitrogen-containing ring structure.
Pyridazinone: A derivative with an oxygen atom at the third position, known for its diverse pharmacological activities.
Pyrazole: Another nitrogen-containing heterocycle with different substitution patterns
Uniqueness: 3-Butylpyridazine hydrochloride is unique due to its specific butyl substitution, which can influence its pharmacological properties and reactivity. This makes it a valuable compound for developing new drugs and industrial chemicals .
Properties
Molecular Formula |
C8H13ClN2 |
---|---|
Molecular Weight |
172.65 g/mol |
IUPAC Name |
3-butylpyridazine;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-2-3-5-8-6-4-7-9-10-8;/h4,6-7H,2-3,5H2,1H3;1H |
InChI Key |
ZYAQGVSTRAKRPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN=CC=C1.Cl |
Origin of Product |
United States |
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